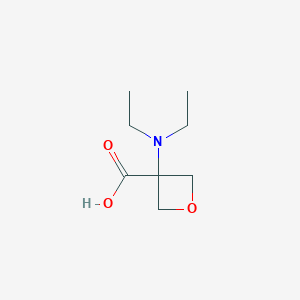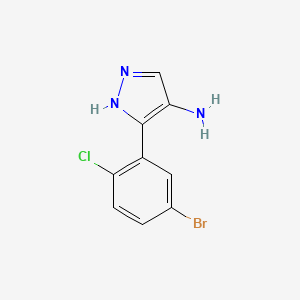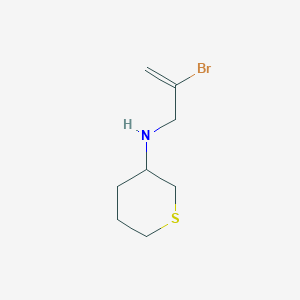![molecular formula C7H11NO2 B13015257 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the preparation of 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks starting from 4-hydroxymethyl pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of spirocyclic oxetanyl nitriles is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium aluminum hydride (LiAlH4) for reduction and various Lewis acids such as CoCl2, LiBF4, and ZnCl2 for catalysis .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitriles typically yields the corresponding amines, while oxidation reactions can produce various oxidized derivatives.
Applications De Recherche Scientifique
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, when incorporated into drug structures, it can mimic the fragment of meta-substituted benzenes, thereby influencing the drug’s binding affinity and activity . The presence of the nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
- 3-Azabicyclo[3.1.1]heptane
- 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid
Comparison: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct physicochemical properties compared to similar compounds. For instance, 3-Azabicyclo[3.1.1]heptane has a different ring system, leading to variations in reactivity and applications .
Propriétés
IUPAC Name |
3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUWVUSFPGLDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)



![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)





